molecular formula C18H18FN5O3S2 B10926366 (5Z)-5-(4-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

Cat. No.: B10926366
M. Wt: 435.5 g/mol
InChI Key: GCHYHZRLUUVGOX-YBEGLDIGSA-N
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Description

5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one typically involves multi-step reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, a fluorophenyl group, and a pyrazole moiety, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with enzymes, making it a valuable compound in drug development and other scientific research areas.

Properties

Molecular Formula

C18H18FN5O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C18H18FN5O3S2/c1-22-12-15(11-20-22)29(26,27)24-8-6-23(7-9-24)18-21-17(25)16(28-18)10-13-2-4-14(19)5-3-13/h2-5,10-12H,6-9H2,1H3/b16-10-

InChI Key

GCHYHZRLUUVGOX-YBEGLDIGSA-N

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)F)/S3

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)F)S3

Origin of Product

United States

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